molecular formula C24H21FN4O3S2 B2413258 N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923147-67-5

N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2413258
CAS RN: 923147-67-5
M. Wt: 496.58
InChI Key: YAGJDYNVOGTOKD-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21FN4O3S2 and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Research has shown that certain derivatives and analogs of N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide exhibit significant anticancer activities. For instance, derivatives synthesized as part of a series of novel pyridazinone compounds containing the 1,3,4-thiadiazole moiety demonstrated inhibitory activity against various cancer cell lines (Qin et al., 2020). Similarly, some 1-phenyl-4-substituted phthalazine derivatives showed promising antitumor activity in vivo (Xin et al., 2018). These studies highlight the potential of such compounds in the development of new anticancer agents.

Antimicrobial Properties

The antimicrobial properties of N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide derivatives have also been explored. For instance, some derivatives have displayed good antimicrobial activity, with specific compounds exhibiting high activity towards most tested strains (Fahim & Ismael, 2019). This indicates the potential use of these compounds in treating microbial infections.

Enzyme Inhibition

Enzyme inhibition is another crucial area where N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide derivatives have shown promise. Specifically, certain derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. Notably, compounds like N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide showed very good inhibition (Koppireddi et al., 2014). This suggests their potential application in managing diseases related to enzyme dysregulation.

Spectroscopic and Quantum Mechanical Studies

The molecules related to N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been the subject of spectroscopic and quantum mechanical studies to understand their properties and potential applications. Studies have focused on the vibrational spectra, electronic properties, and ligand-protein interactions of such compounds (Mary et al., 2020). These investigations provide insights into the structural and functional aspects of these compounds, aiding in their potential application in various fields.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S2/c1-14-23(34-24(26-14)15-4-6-16(25)7-5-15)18-9-11-22(29-28-18)33-13-21(30)27-19-12-17(31-2)8-10-20(19)32-3/h4-12H,13H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGJDYNVOGTOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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